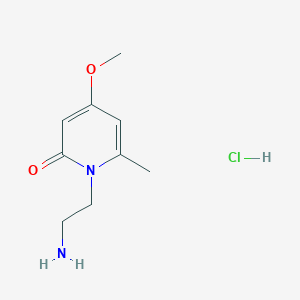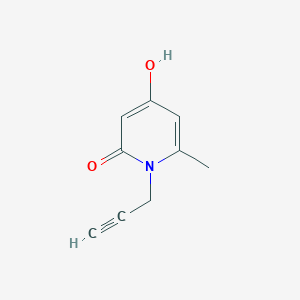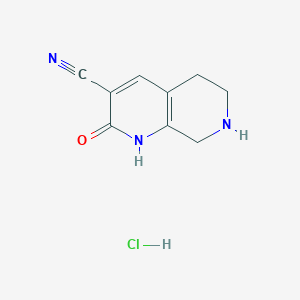![molecular formula C14H16N4O B1472903 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide CAS No. 1803610-73-2](/img/structure/B1472903.png)
2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide
Übersicht
Beschreibung
“2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide” is a chemical compound with the molecular weight of 256.31 . It is also known by its IUPAC name, N-(5-(pyrazin-2-yl)pyridin-2-yl)pivalamide . This compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N4O/c1-14(2,3)13(19)18-12-5-4-10(8-17-12)11-9-15-6-7-16-11/h4-9H,1-3H3,(H,17,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 256.31 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of new pyridazine, pyrazole, and pyridine derivatives, indicating the compound's utility in constructing complex heterocyclic frameworks. These syntheses are crucial for developing new materials with potential applications in pharmaceuticals, materials science, and catalysis (Sayed, Khalil, Ahmed, & Raslan, 2002).
Crystallographic Analysis : Studies have also focused on the crystal structure of compounds related to 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide, providing insights into their molecular configurations, intermolecular interactions, and the influence of substituents on their structural properties. This information is vital for understanding the chemical behavior and potential applications of these compounds (Alfonso & Stoeckli-Evans, 2016).
Coordination Chemistry
Metal Complex Formation : The compound has been explored for its ability to form coordination complexes with metals. These studies shed light on the ligand properties of similar compounds, including their bonding patterns, coordination geometries, and the electronic structure of the resulting complexes. Such research is foundational for applications in catalysis, molecular magnets, and materials science (Cook, Tuna, & Halcrow, 2013).
Optical and Electronic Properties : Investigation into the structural dependence and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups highlights the potential of these compounds in developing novel optical materials. These materials could find applications in sensors, organic electronics, and photovoltaic devices (Palion-Gazda et al., 2019).
Molecular Synthesis
Novel Heterocyclic Compounds : The utility of enaminonitriles in heterocyclic synthesis showcases the compound's role in creating new pyrazole, pyridine, and pyrimidine derivatives. This versatility is significant for discovering new drugs and materials with unique biological or chemical properties (Fadda, Etman, El-Seidy, & Elattar, 2012).
Antimicrobial Evaluation : Some derivatives have been synthesized and evaluated for their antimicrobial properties, contributing to the search for new antibacterial and antifungal agents. This research is crucial in addressing the growing concern of antibiotic resistance (Darwish, Kheder, & Farag, 2010).
Wirkmechanismus
While the specific mechanism of action for “2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide” is not detailed in the sources I found, it’s worth noting that pyrazine-pyridine compounds have shown to inhibit the kinase activity of vascular endothelial growth factor receptor-2 (VEGFR-2), resulting in the reduction of angiogenesis and the suppression of tumor growth .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(5-pyrazin-2-ylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(2,3)13(19)18-12-5-4-10(8-17-12)11-9-15-6-7-16-11/h4-9H,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEMECAIOYXDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



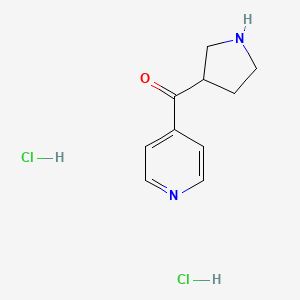
![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)
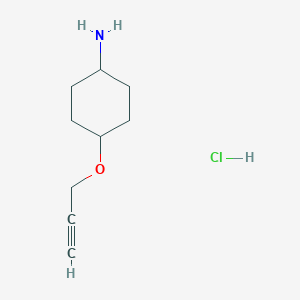

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)
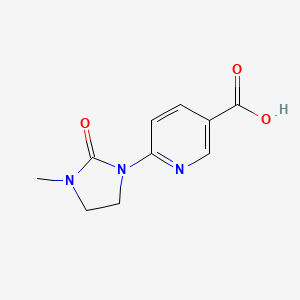
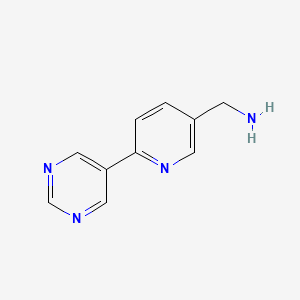

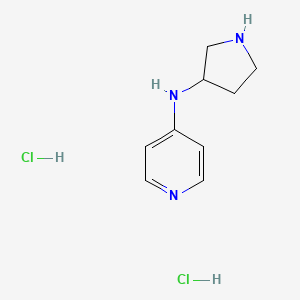
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
